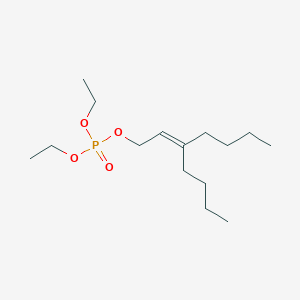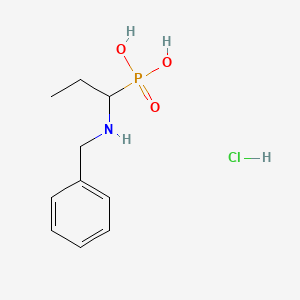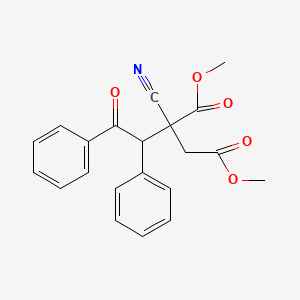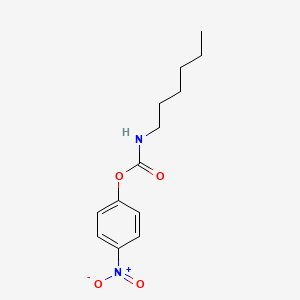
(4-nitrophenyl) N-hexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrophenyl) N-hexylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a hexylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-hexylcarbamate can be achieved through the reaction of 4-nitrophenyl chloroformate with hexylamine. The reaction typically takes place in an organic solvent such as dichloromethane, in the presence of a base like triethylamine, under ambient temperature conditions . The reaction proceeds via nucleophilic substitution, where the amine group of hexylamine attacks the carbonyl carbon of the chloroformate, resulting in the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) N-hexylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, such as amines, to form substituted ureas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines and bases such as triethylamine are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrazine (N2H4) are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbamate linkage.
Major Products Formed
Substituted Ureas: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Phenol Derivatives: Produced from hydrolysis reactions.
Scientific Research Applications
(4-nitrophenyl) N-hexylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-nitrophenyl) N-hexylcarbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like cholesterol esterase, blocking their activity . The nitrophenyl group plays a crucial role in this inhibition by forming stable interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl N-benzylcarbamate: Similar in structure but with a benzyl group instead of a hexyl group.
4-nitrophenyl N-methylcarbamate: Contains a methyl group instead of a hexyl group.
4-nitrophenyl N-ethylcarbamate: Features an ethyl group in place of the hexyl group.
Uniqueness
(4-nitrophenyl) N-hexylcarbamate is unique due to its hexyl group, which imparts different physicochemical properties compared to its analogs. This difference can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
63321-52-8 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(4-nitrophenyl) N-hexylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-2-3-4-5-10-14-13(16)19-12-8-6-11(7-9-12)15(17)18/h6-9H,2-5,10H2,1H3,(H,14,16) |
InChI Key |
SETFNHKUKZVCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


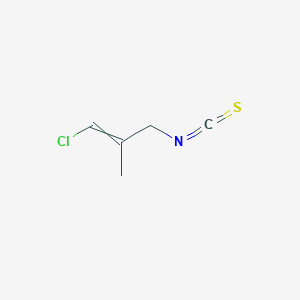
![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
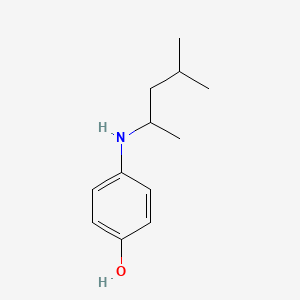
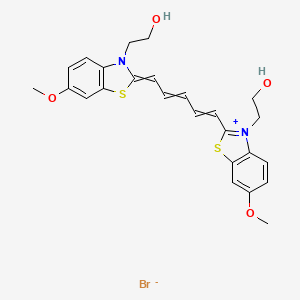

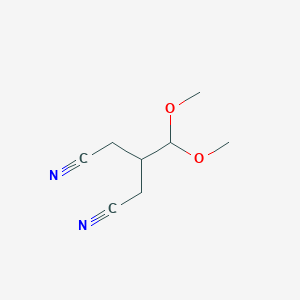
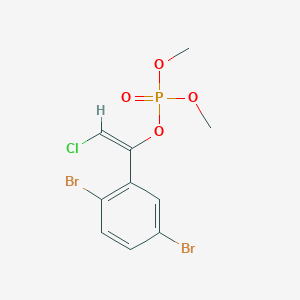
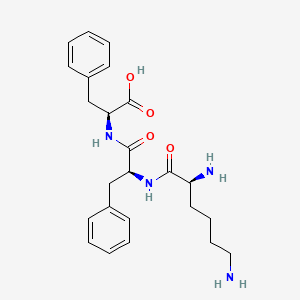
![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)
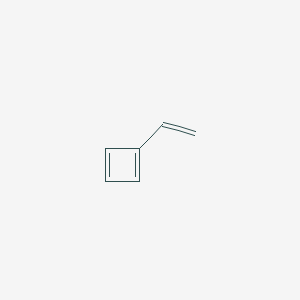
![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)
